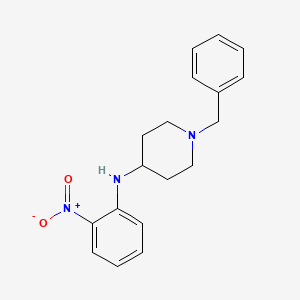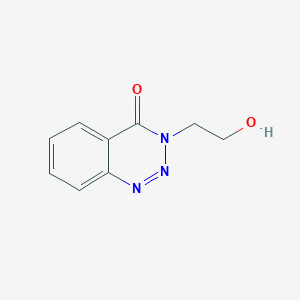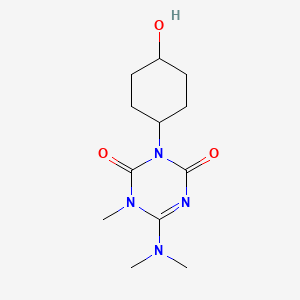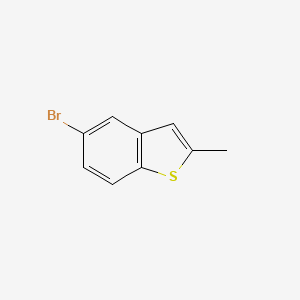
5-Bromo-2-methyl-1-benzothiophene
Vue d'ensemble
Description
5-Bromo-2-methyl-1-benzothiophene is a chemical compound with the molecular formula C9H7BrS. It has a molecular weight of 227.12 . The compound is also known by its CAS Number: 7312-07-4 .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including 5-Bromo-2-methyl-1-benzothiophene, has been a subject of research. Various methods have been developed over the years, including palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . Other methods involve the use of CuI and TMEDA in a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide .Molecular Structure Analysis
The InChI code for 5-Bromo-2-methyl-1-benzothiophene is 1S/C9H7BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Electrochemical Behavior
The synthesis of benzothiophene derivatives, including those related to 5-Bromo-2-methyl-1-benzothiophene, is crucial in research. Studies like the one by Rejňák et al. (2004) focus on the synthesis and electrochemical reduction of such compounds. This research contributes to understanding the electrochemical behavior of benzothiophene derivatives, which is essential in applications like material science and electrochemistry (Rejňák et al., 2004).
Organic Synthesis and Stereochemistry
In organic synthesis, the creation of benzothiophene derivatives is vital. Ruzié et al. (2013) described the synthesis of various benzothiophene isomers, which helps in exploring the stereochemistry and functionalization of these compounds. This research aids in expanding the library of benzothiophene-based molecules for various scientific applications (Ruzié et al., 2013).
Functionalization and Molecular Tools
Zhao et al. (2017) researched the efficient bromocyclization of arylmethyl sulfide, leading to the synthesis of polyhalogenated benzothiophene. This study provides a method for arylating the benzothiophene ring, creating a range of stereo-defined 2,3-disubstituted benzothiophenes, important for developing molecular tools in organic chemistry (Zhao et al., 2017).
X-ray Diffraction Structures
Understanding the molecular structure of benzothiophene derivatives, such as those related to 5-Bromo-2-methyl-1-benzothiophene, is crucial in scientific research. Morais et al. (2012) studied the X-ray diffraction structures of N-methylated benzimidazole compounds, contributing to the understanding of the molecular architecture of similar compounds (Morais et al., 2012).
Antibacterial Applications
Xu et al. (2003) discovered that bromophenols, similar in structure to 5-Bromo-2-methyl-1-benzothiophene, isolated from marine algae, have significant antibacterial properties. This research highlights the potential of benzothiophene derivatives in developing new antibacterial agents (Xu et al., 2003).
Chemical Reactions and Catalysis
Studies like those by Gabriele et al. (2011) and Petrov et al. (2015) focus on the synthesis of benzothiophene derivatives through various chemical reactions and catalytic processes. These studies contribute to the field of synthetic chemistry, particularly in understanding the reactivity and synthesis of complex organic molecules (Gabriele et al., 2011) (Petrov et al., 2015).
Antimicrobial and Antioxidant Activity
Research by Bhagat et al. (2012) and Li et al. (2011) indicates that benzothiophene derivatives exhibit antimicrobial and antioxidant activities. These findings are significant for pharmaceutical and food preservation applications (Bhagat et al., 2012) (Li et al., 2011).
Safety and Hazards
Orientations Futures
The synthesis and applications of benzothiophene derivatives, including 5-Bromo-2-methyl-1-benzothiophene, continue to be an active area of research. These compounds have potential applications in medicinal chemistry, organic semiconductors, and as building blocks for the synthesis of pharmaceutically important molecules .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-methyl-1-benzothiophene . These factors can include pH, temperature, presence of other molecules, and cellular environment. Detailed studies are needed to understand how these factors affect the compound’s action.
Propriétés
IUPAC Name |
5-bromo-2-methyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSSVWJVFAACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546105 | |
| Record name | 5-Bromo-2-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7312-07-4 | |
| Record name | 5-Bromo-2-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


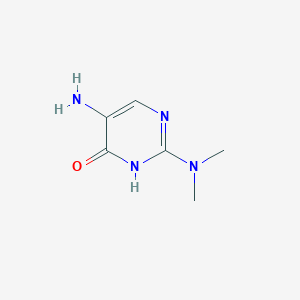
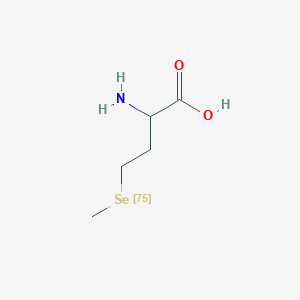
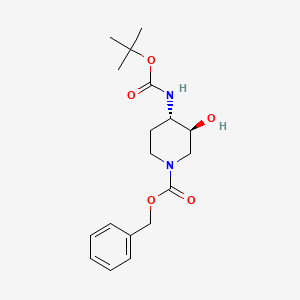
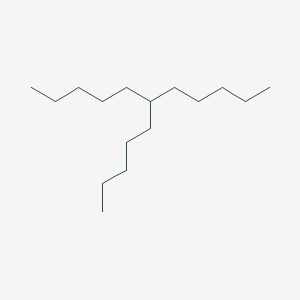

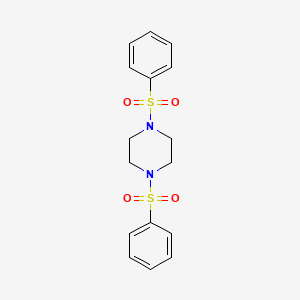

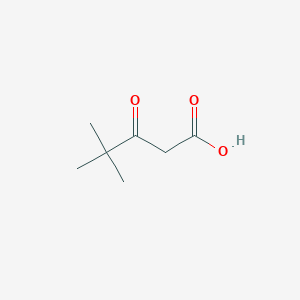
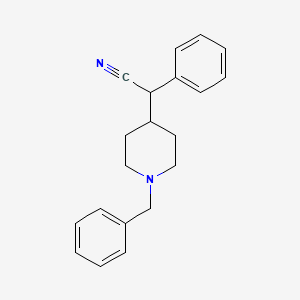
![4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione](/img/structure/B3056583.png)
